Isoglobopentaose analogue type 1
Description
Isoglobopentaose analogue type 1 (iGb5 analogue type 1) is a synthetic oligosaccharide with the core structure Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc and molecular formula C₃₂H₅₅NO₂₆ (FW: 869.76) . It belongs to the isoglobo-series oligosaccharides, which mimic natural glycosphingolipids involved in immune recognition and microbial adhesion . This compound is commercially available as a research tool (e.g., Elicityl GLY198-1) and is often conjugated to carrier proteins like bovine serum albumin (BSA) for immunological studies .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Structural Comparison of Isoglobo-Series Core Analogues
| Compound | Structure | Molecular Formula | FW | Key Feature |
|---|---|---|---|---|
| iGb5 analogue type 1 | Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc | C₃₂H₅₅NO₂₆ | 869.76 | β1-3 Gal-GlcNAc linkage |
| iGb5 analogue type 2 | Galβ1-4GlcNAcβ1-3Galα1-3Galβ1-4Glc | C₃₂H₅₅NO₂₆ | 869.76 | β1-4 Gal-GlcNAc linkage |
| iGb4 analogue | GlcNAcβ1-3Galα1-3Galβ1-4Glc | C₂₆H₄₅NO₂₁ | 707.62 | Shorter chain (tetraose vs. pentaose) |
Key Differences :
Sialylated Derivatives
Sialylation enhances oligosaccharide solubility and modulates biological activity by mimicking host-pathogen interactions.
Table 2: Sialylated iGb5 Analogues
| Compound | Structure | Molecular Formula | FW | Key Modification |
|---|---|---|---|---|
| Sialylated iGb5 analogue type 1 | Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc-BSA | C₄₃H₇₁N₂O₃₄Na | 1183.00 | α2-3 sialylation on terminal Gal |
| Sialylated iGb5 analogue type 2 | Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galα1-3Galβ1-4Glc | C₄₃H₇₁N₂O₃₄Na | 1183.00 | α2-3 sialylation + β1-4 linkage |
| Disialylated iGb5 analogue type 1 | Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc | C₅₄H₈₇N₃O₄₂Na₂ | 1496.23 | α2-8-linked disialylation |
Functional Implications :
- Immune Evasion : Sialylated type 1 analogues grafted onto BSA (e.g., Neu5Acα2-3Galβ1-3GlcNAc…-BSA) are used to study antibody responses against sialylated pathogens like Campylobacter jejuni .
- Linkage-Dependent Activity : Type 2 sialylated analogues exhibit distinct binding to siglec receptors due to the β1-4 Gal-GlcNAc backbone, unlike type 1 .
Conjugated Forms
Conjugation to carrier molecules expands applications in diagnostics and vaccine development.
Table 3: Conjugated iGb5 Analogues
| Compound | Conjugate | Application |
|---|---|---|
| iGb5 analogue type 1 | BSA | Immunoassays, antibody production |
| Sialylated iGb5 analogue type 2 | CRM197, Biotin | Vaccine adjuvants, streptavidin assays |
| Sialylated iGb5 analogue type 2 | OVA | T-cell activation studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
